molecular formula C13H13NO B016607 2-Benzyloxyaniline CAS No. 20012-63-9

2-Benzyloxyaniline

Cat. No. B016607
CAS RN: 20012-63-9
M. Wt: 199.25 g/mol
InChI Key: PLPVLSBYYOWFKM-UHFFFAOYSA-N
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Description

2-Benzyloxyaniline, a compound of interest in various chemical syntheses and applications, pertains to the realm of organic chemistry, specifically within the subclass of anilines and benzylic ethers. Its significance lies in its versatility as a precursor or intermediate in the synthesis of more complex molecules, displaying a range of chemical behaviors due to its structural features.

Synthesis Analysis

The synthesis of compounds related to 2-Benzyloxyaniline involves various methodologies, focusing on the efficiency and yield of the process. A notable approach is the one-pot synthesis of substituted benzimidazoles, benzothiazoles, and benzoxazoles from substituted benzyl alcohols, demonstrating the compound's utility in synthesizing heterocyclic structures via catalytic reactions using molecular oxygen as an oxidant (Narang et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Benzyloxyaniline has been elucidated through various techniques, including X-ray diffraction. For example, structural studies of benzyloxybenzoic acids and benzyloxyanilines reveal intricate details about intermolecular interactions, highlighting the significance of hydrogen bonding and π-π interactions in determining the molecular conformation and stability of these compounds (Chattopadhyay et al., 2013).

Chemical Reactions and Properties

2-Benzyloxyaniline participates in a variety of chemical reactions, illustrating its reactivity and functional versatility. For instance, it has been used as a linker in solid-phase synthesis, showcasing its potential in facilitating the synthesis of N-unsubstituted β-lactams and secondary amides through the application of ceric ammonium nitrate (CAN) as a cleavage reagent, yielding compounds with moderate to excellent purity and yield (Gordon & Balasubramanian, 2001).

Scientific Research Applications

  • Pharmaceutical Research and Medicinal Chemistry :

    • A method for synthesizing 2-aryl benzoxazoles from aldoximes has been developed, which is useful in pharmaceutical research, among other applications (Nayak & Niranjan, 2017).
    • The 2(3H)-benzoxazolone heterocycle, a bioisosteric surrogate, serves as a versatile "privileged scaffold" in medicinal chemistry, with potential therapeutic applications ranging from analgesics to neuroprotectives and anticonvulsants (Poupaert et al., 2005).
    • Novel 3-arylaminobenzofuran derivatives targeting tubulin's colchicine site show promising anticancer and antiangiogenic activity (Romagnoli et al., 2015).
  • Green Chemistry and Environmental Applications :

    • A green synthesis method of benzazole-2-ones using aniline derivatives and sodium cyanate in water has been developed, offering an efficient, catalyst- and ligand-free production method (Vessally et al., 2019).
  • Synthetic Chemistry and Materials Science :

    • The use of a novel benzyloxyaniline linker in solid-phase synthesis of N-unsubstituted beta-lactams and secondary amides provides compounds with moderate to excellent yield and high purity (Gordon & Balasubramanian, 2001).
    • Hydrolytic ring-opening of benzoxazines can yield stable intermediates for novel benzoxazine synthesis (Cui et al., 2020).
    • Novel benzoxazines containing glycidyl groups can act as a catalyst for ring-opening polymerization, distinguishing between epoxy and benzoxazine ring openings (Andreu et al., 2006).
  • Structural Chemistry :

    • The crystal structures of benzyloxybenzoic acids and benzyloxyanilines show strong and weak intermolecular interactions, forming three-dimensional supramolecular frameworks (Chattopadhyay et al., 2013).

Safety And Hazards

2-Benzyloxyaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection. If inhaled, the victim should be moved to fresh air and kept at rest in a comfortable position for breathing .

properties

IUPAC Name

2-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H13NO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPVLSBYYOWFKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286656
Record name 2-Benzyloxyaniline
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Benzyloxyaniline

CAS RN

20012-63-9
Record name 2-Benzyloxyaniline
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Record name 2-Benzyloxyaniline
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Record name 2-Benzyloxyaniline
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2-benzyloxynitrobenzene (9.92 g, 43.3 mmol) and NiCl2 (20.3 g, 157 mmol) in MeOH (350 mL) was added portionwise NaBH4 (8.09 g, 214 mmol) at 0° C. After disappearing of the starting material (monitored by TLC), the mixture was evaporated off. The black precipitate was dissolved in 1 N HCl, then acidic solution was alkalified by the addition of 1 N NaOH and extracted with EtOAc. The extracts were washed brine, dried over Na2SO4, and concentrated to dryness. Chromatography of the residue with CHCl3 as eluent gave 2-benzyloxy aniline (8.60 g, 100%) as a reddish oil. 1H-NMR (CDCl3) δ 3.71 (broad s , 2H), 5.06 (s, 2H), 6.68–6.86 (m, 4H), 7.32–7.44 (m, 51); FAB-MS m/z 200 (M++1).
Quantity
9.92 g
Type
reactant
Reaction Step One
Name
Quantity
8.09 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
20.3 g
Type
catalyst
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

Hydrazine hydrate (5 ml) was added dropwise over 20 minutes to a stirred suspension of Raney nickel in a solution of 2-(benzyloxy)nitrobenzene in methanol (200 ml) causing gentle reflux. The stirred mixture was heated under reflux for a further 30 minutes, cooled, filtered and evaporated. The residue was distilled under vacuum to give a pale oil, b.p. 146°-150°/0.5 mm.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
B Chattopadhyay, U Das, M Mukherjee… - …, 2013 - pubs.rsc.org
Crystal structures of two benzyloxybenzoic acids (1 and 2) and two benzyloxyanilines (3 and 4) have been solved from laboratory X-ray powder diffraction data using the direct space …
Number of citations: 9 pubs.rsc.org
J Pérez, I da Silva, JL Serrano, J García, M Martínez… - Acta Cryst, 2011 - scripts.iucr.org
The benzyloxy-benzene derivatives form an important class of organic compounds with a wide range of analytical and biological applications. The structural characterization of five …
Number of citations: 7 scripts.iucr.org
KG Petrov, YM Zhang, M Carter, GS Cockerill… - Bioorganic & medicinal …, 2006 - Elsevier
Synthetic modifications on a 6-furanylquinazoline scaffold to optimize the dual ErbB-1/ErbB-2 tyrosine kinase inhibition afforded consistent SAR whereby a 4-(3-fluorobenzyloxy)-3-…
Number of citations: 206 www.sciencedirect.com
M Jemal, Z Ouyang, BC Chen… - Rapid communications in …, 1999 - Wiley Online Library
… 2-Benzyloxyaniline and 4-benzyloxyaniline were used respectively in the preparation of 2- and 4-hydroxy-atorvastatin and the corresponding lactones. D5-Aniline was used for the …
R Wang, J Xu - Arkivoc, 2010 - arkat-usa.org
O-or N-Alkylated derivatives of aminophenols are important synthetic intermediates in organic synthesis. A series of aminophenols were selectively alkylated on their hydroxyl group in …
Number of citations: 17 www.arkat-usa.org
Y Sawada, H Kayakiri, Y Abe, T Mizutani… - Journal of medicinal …, 2004 - ACS Publications
… The crotonate 11, which was prepared by condensation of 2-benzyloxyaniline (10) with ethyl acetoacetate in benzene in the presence of a catalytic amount of AcOH, was cyclized in …
Number of citations: 167 pubs.acs.org
Y Bao, N Kumagai, M Shibasaki - Tetrahedron: Asymmetry, 2014 - Elsevier
… of Boc-protected l-thiazolylalanine 3 and 2-benzyloxyaniline (Scheme 1). For the formation … C, and the subsequent addition of 2-benzyloxyaniline afforded amide 4 in enantiomerically …
Number of citations: 19 www.sciencedirect.com
I Shimao, S Matsumura - Bulletin of the Chemical Society of Japan, 1976 - journal.csj.jp
… ºº) In order to conform the structure of 5a, it was independently prepared by the condensation of 4-methyl-2-benzyloxyaniline and p-nitrosotoluene and then the debenzylation with …
Number of citations: 26 www.journal.csj.jp
C Roullier, M Chollet-Krugler, P van de Weghe… - Bioorganic & medicinal …, 2010 - Elsevier
… The 2-benzyloxyphenylhydrazine 8 was prepared from the 2-benzyloxyaniline via the formation of a diazonium intermediate (Scheme 2).15, 16 The first step consisted in forming the C–…
Number of citations: 35 www.sciencedirect.com
L Marek, A Hamacher, FK Hansen, K Kuna… - Journal of medicinal …, 2013 - ACS Publications
… The subsequent reaction with 2-nitroaniline and 2-benzyloxyaniline generated anilides 24a,b in overall yields of 82% and 87%, respectively. Cleavage of the phthaloyl protection group …
Number of citations: 219 pubs.acs.org

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